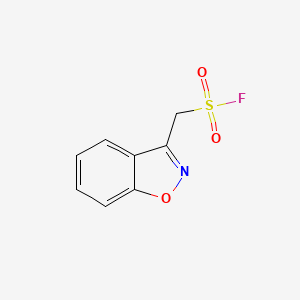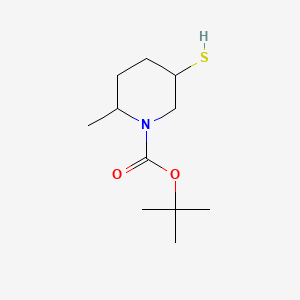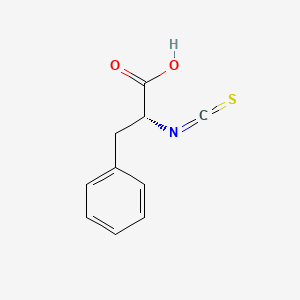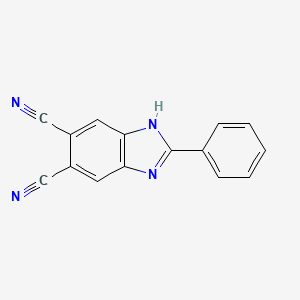![molecular formula C14H21NO3 B13637978 Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate](/img/structure/B13637978.png)
Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 5-methylfuran-2-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl esters and substituted furans. One common method involves the condensation of 5-methylfuran-2-carbaldehyde with piperidine-3-carboxylic acid, followed by esterification with ethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with neurotransmitter receptors, while the furan ring may participate in hydrogen bonding and hydrophobic interactions with proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxylate: Similar structure but with a different substitution pattern on the piperidine ring.
Methyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 1-[(5-ethylfuran-2-yl)methyl]piperidine-3-carboxylate: Similar structure but with an ethyl group on the furan ring instead of a methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the furan and piperidine rings provides a versatile scaffold for the development of new compounds with potential therapeutic applications .
Propiedades
Fórmula molecular |
C14H21NO3 |
|---|---|
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C14H21NO3/c1-3-17-14(16)12-5-4-8-15(9-12)10-13-7-6-11(2)18-13/h6-7,12H,3-5,8-10H2,1-2H3 |
Clave InChI |
YVMZQLLKDUNRGC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCCN(C1)CC2=CC=C(O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


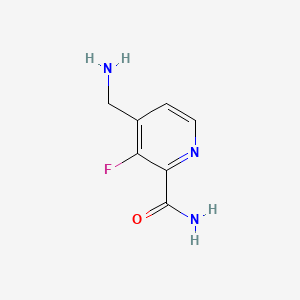
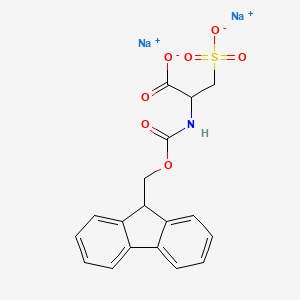
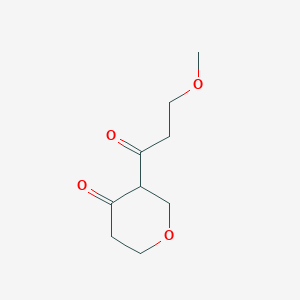
![1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13637938.png)
![2',3-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13637942.png)
